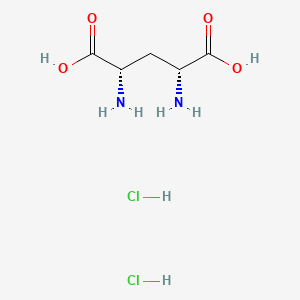

(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride

Description

Properties

IUPAC Name |

(2S,4R)-2,4-diaminopentanedioic acid;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O4.2ClH/c6-2(4(8)9)1-3(7)5(10)11;;/h2-3H,1,6-7H2,(H,8,9)(H,10,11);2*1H/t2-,3+;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDLOTWYWLLNSCT-VNVXCASUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)[C@@H](C(=O)O)N.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12Cl2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60855674 | |

| Record name | (4R)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88155-56-0 | |

| Record name | (4R)-4-Amino-L-glutamic acid--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60855674 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Esterification of L-Glutamic Acid

A foundational approach involves modifying L-glutamic acid, a chiral pool starting material, to introduce amino groups at the 2- and 4-positions. The patent CN111807994A outlines a method for synthesizing L-glutamic acid dimethyl ester hydrochloride, which serves as a critical intermediate. Key steps include:

-

Esterification : L-Glutamic acid is treated with methanol and thionyl chloride (SOCl₂) at 18–55°C for 12–18 hours, yielding L-glutamic acid dimethyl ester hydrochloride.

-

Workup : The reaction mixture is concentrated under reduced pressure (40–80°C) to obtain an oily residue, which solidifies upon cooling.

This step ensures carboxylate protection, enabling subsequent nucleophilic substitutions without side reactions.

Introduction of Amino Groups

The introduction of amino groups at positions 2 and 4 necessitates selective amination. While direct methods are scarce in the provided sources, analogous strategies suggest:

Deprotection and Salt Formation

Final steps involve:

-

Ester Hydrolysis : Acidic or basic hydrolysis of the dimethyl ester groups regenerates the carboxylic acid functionalities.

-

Dihydrochloride Formation : Treating the free diamino compound with hydrochloric acid yields the dihydrochloride salt.

Comparative Analysis of Synthetic Routes

Key Observations :

-

The esterification route is practical for industrial-scale production but struggles with stereochemical purity.

-

Catalytic asymmetric methods offer superior enantiocontrol but require specialized catalysts.

Process Optimization and Industrial Feasibility

Chemical Reactions Analysis

Types of Reactions

(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the use of oxidizing agents to convert the compound into its oxidized form.

Reduction: Reducing agents can be used to convert the compound into its reduced form.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pH levels, and solvents to ensure optimal reaction rates and yields .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce an amine derivative .

Scientific Research Applications

Synthesis and Properties

The synthesis of (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride typically involves diastereoselective reactions to ensure the correct stereochemistry. This compound has the following key properties:

- Molecular Formula : C5H12Cl2N2O4

- Molecular Weight : 235.07 g/mol

- CAS Number : 88155-56-0

Table 1: Chemical Properties

| Property | Value |

|---|---|

| IUPAC Name | (2S,4R)-2,4-diaminopentanedioic acid; dihydrochloride |

| InChI Key | KDLOTWYWLLNSCT-VNVXCASUSA-N |

| Canonical SMILES | C(C(C(=O)O)N)C(C(=O)O)N.Cl.Cl |

| Isomeric SMILES | C(C@HN)C@@HN.Cl.Cl |

Chemistry

In the field of chemistry, this compound serves as a chiral building block for synthesizing complex molecules. Its unique stereochemistry allows for the creation of compounds with specific optical activities essential for pharmaceutical applications.

Biology

The compound is extensively studied for its potential interactions with biological systems. It has been shown to modulate neurotransmitter levels in the brain and influence the synthesis of critical neurotransmitters such as glutamate and gamma-aminobutyric acid (GABA). This modulation can affect mood regulation and cognitive functions.

Medicine

Research into its therapeutic applications is ongoing. Notably, it has exhibited cytotoxic effects against various cancer cell lines and shows promise as a candidate for anticancer therapies. The compound induces apoptosis in malignant cells while sparing normal cells.

- Neurotransmitter Modulation : Studies indicate that this compound can affect neurotransmitter levels in the brain, which is crucial for normal brain function.

- Cytotoxic Effects : It exhibits cytotoxic properties against certain cancer cell lines by inducing apoptosis through caspase pathway activation.

- Antimicrobial Activity : The compound has demonstrated antimicrobial properties against various bacterial strains, suggesting its potential in developing new antimicrobial agents.

Case Study 1: Neuroprotection in Animal Models

A study conducted on rodent models of neurodegeneration found that administration of this compound provided significant neuroprotection against excitotoxicity induced by high glutamate levels. Treated animals showed reduced neuronal cell death and improved behavioral outcomes.

Case Study 2: Anticancer Activity

In research focusing on human breast cancer cells (MCF-7), this compound was found to inhibit cell proliferation and induce apoptosis. The findings suggest that this compound could be a lead candidate for developing novel anticancer therapies.

Mechanism of Action

The mechanism of action of (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, influencing their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

rel-(2S,4S)-2,4-Diaminopentanedioic Acid Hydrochloride (CAS 88243-54-3)

This compound shares the same carbon backbone as the target molecule but differs in stereochemistry and salt form. Key distinctions include:

- Stereochemistry : The (2S,4S) configuration contrasts with the (2R,4S) configuration of the target compound, which may influence biological activity or crystallization behavior.

- Salt Form : The hydrochloride (single HCl) vs. dihydrochloride (two HCl molecules) affects solubility and stability.

- Molecular Weight : Slightly lower (exact value unspecified in evidence) due to fewer chloride ions .

(2S)-2,5-Diaminopentanamide Dihydrochloride (CAS 71697-89-7)

This compound features a pentanamide backbone with two amino groups. Differences include:

- Functional Groups : A terminal amide group replaces one carboxylic acid, altering reactivity and hydrogen-bonding capacity.

- Molecular Weight : 204.1 g/mol, significantly lower than the target compound’s 235.07 g/mol .

- Hazard Profile : Classified with precautionary statements (e.g., P261, P262) but lacks explicit health hazard classifications, suggesting lower toxicity compared to the target compound .

3,3-Diamino-4,4-dihydroxyarsenobenzene Dihydrochloride (Salvarsan)

Key contrasts:

- Core Structure: Salvarsan contains an arsenobenzene ring, making it distinct from the aliphatic diamino acids discussed here.

Physicochemical and Hazard Comparison

Table 1: Comparative Data for Selected Compounds

Key Research Findings and Implications

- Structural Influence on Applications : The presence of carboxylic acid groups in the target compound may enhance its utility in metal chelation or peptide synthesis compared to the amide-containing analog .

- Salt Form and Solubility : The dihydrochloride form likely improves aqueous solubility relative to the hydrochloride derivative, a critical factor in pharmaceutical formulations .

- Stereochemical Considerations : The (2R,4S) configuration could confer unique binding properties in chiral environments, distinguishing it from the (2S,4S) isomer .

Biological Activity

(2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride, also known as D-threo-2,4-diaminopentanoic acid dihydrochloride, is a compound with significant biological activity. This article reviews its properties, biological effects, and potential applications based on available literature and research findings.

- Molecular Formula : CHClNO

- Molecular Weight : 235.07 g/mol

- CAS Number : 88155-56-0

This compound is known to act as an inhibitor of certain enzymes and receptors in the body. It has been studied for its potential role in modulating neurotransmitter systems and has shown promise in various therapeutic areas.

1. Neurotransmitter Modulation

Research indicates that this compound may influence neurotransmitter levels in the brain. It has been observed to affect the synthesis of neurotransmitters such as glutamate and GABA (gamma-aminobutyric acid), which are crucial for normal brain function and mood regulation .

2. Cytotoxic Effects

Studies have demonstrated that this compound exhibits cytotoxic properties against certain cancer cell lines. Its mechanism involves inducing apoptosis in malignant cells while sparing normal cells, making it a candidate for further investigation in cancer therapeutics .

3. Antimicrobial Activity

The compound has shown antimicrobial properties against various bacterial strains. Its effectiveness varies depending on the concentration used and the type of bacteria tested. This suggests potential applications in developing new antimicrobial agents .

Case Study 1: Neuroprotection in Animal Models

In a study involving rodent models of neurodegeneration, administration of this compound resulted in significant neuroprotection against excitotoxicity induced by high levels of glutamate. The results indicated a reduction in neuronal cell death and improved behavioral outcomes in treated animals .

Case Study 2: Anticancer Activity

A recent study investigated the anticancer effects of this compound on human breast cancer cells (MCF-7). The compound was found to inhibit cell proliferation and induce apoptosis through the activation of caspase pathways. The findings suggest that this compound could be a lead candidate for developing novel anticancer therapies.

Data Tables

Q & A

Synthesis and Characterization

Basic: What are the key steps for synthesizing (2R,4S)-rel-2,4-Diaminopentanedioic acid dihydrochloride, and how is stereochemical purity ensured? Methodological Answer: Synthesis typically involves chiral resolution or asymmetric catalysis. For example, starting with a pentanedioic acid precursor, the diamine groups are introduced via reductive amination under controlled pH (4.5–6.0) to favor the (2R,4S) configuration . Stereochemical purity (≥95%) is verified using chiral HPLC with a cellulose-based column (e.g., Chiralpak IC) and polarimetric analysis .

Advanced: How can computational modeling optimize reaction conditions to minimize racemization during synthesis? Use density functional theory (DFT) to model intermediate stability and transition states. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (≤40°C) to reduce epimerization risks. Validate predictions via in-situ FTIR monitoring of reaction kinetics .

Biological Interactions

Basic: What in vitro assays are suitable for studying this compound’s interaction with amino acid transporters? Use competitive inhibition assays with radiolabeled substrates (e.g., ³H-glutamate) in Caco-2 cell monolayers. Measure uptake inhibition via liquid scintillation counting and calculate IC₅₀ values using nonlinear regression .

Advanced: How can cryo-EM resolve structural binding mechanisms with target proteins? Purify the protein-compound complex (e.g., LAT1 transporter) and apply single-particle analysis at 2.8–3.2 Å resolution. Use RELION for 3D reconstruction and molecular docking simulations (e.g., AutoDock Vina) to validate binding poses .

Safety and Handling

Basic: What are the critical safety protocols for handling this compound in aqueous solutions? Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of aerosols; store at 2–8°C in airtight, light-resistant containers. Neutralize spills with 5% acetic acid before disposal .

Advanced: How do degradation products impact toxicity profiles, and how are they quantified? Perform accelerated stability studies (40°C/75% RH for 6 months). Analyze degradation products via LC-MS/MS (e.g., Q-TOF) and assess cytotoxicity in HEK293 cells using MTT assays. Major degradants include oxidized diamines (m/z 189.1) .

Analytical Method Validation

Basic: Which analytical techniques are recommended for quantifying this compound in biological matrices? Use reverse-phase HPLC with a C18 column (3.5 µm, 150 × 4.6 mm) and UV detection at 210 nm. Validate linearity (1–100 µg/mL, R² ≥0.995) and recovery (>90%) in plasma via spike-and-recovery tests .

Advanced: How can NMR crystallography resolve discrepancies in reported solubility data? Perform ¹³C solid-state NMR to compare crystalline vs. amorphous forms. Correlate with powder XRD data and dissolution profiles in PBS (pH 7.4) at 37°C. Adjust lattice energy calculations to explain batch-to-batch variability .

Data Contradiction Analysis

Basic: How to reconcile conflicting reports on this compound’s solubility in polar solvents? Systematically test solubility in DMSO, water, and ethanol under controlled temperatures (20–50°C). Use Karl Fischer titration to rule out moisture interference. Publish protocols via Open Science Framework to standardize methodologies .

Advanced: What statistical frameworks address variability in enantiomeric excess (EE) across studies? Apply mixed-effects models to EE data (n≥30 batches), considering covariates like catalyst loading (5–10 mol%) and agitation speed. Use Bayesian inference to identify outliers and refine SOPs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.